BenchChemオンラインストアへようこそ!

6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cross-coupling Chemoselectivity Late-stage functionalization

6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1396780-82-7, C₇H₄BrN₃O₂, MW 242.03 g/mol) is a densely functionalised heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family. It features a bromine atom at the 6-position and a carboxylic acid group at the 4-position of the fused bicyclic core, furnishing two orthogonal reactive handles for modular diversification via cross-coupling, amidation, and esterification chemistries.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03
CAS No. 1396780-82-7
Cat. No. B3237915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS1396780-82-7
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03
Structural Identifiers
SMILESC1=C(C2=C(NN=C2)N=C1Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyCAJCITHGSUERSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1396780-82-7) – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1396780-82-7, C₇H₄BrN₃O₂, MW 242.03 g/mol) is a densely functionalised heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family [1]. It features a bromine atom at the 6-position and a carboxylic acid group at the 4-position of the fused bicyclic core, furnishing two orthogonal reactive handles for modular diversification via cross-coupling, amidation, and esterification chemistries [1][4]. This substitution pattern situates the compound at the intersection of kinase inhibitor and nuclear receptor modulator chemical space, where the scaffold has repeatedly yielded low-nanomolar to sub-micromolar actives in primary assays [2][3].

Why 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cannot Be Replaced by a Generic In-Class Analog


Although several congeners share the pyrazolo[3,4-b]pyridine core, the combination of a C6‑bromine and a C4‑carboxylic acid in a single entity is not triviaäly interchangeable. Moving the halogen to position 5 (e.g., 5‑bromo‑1H‑pyrazolo[3,4‑b]pyridine) alters the trajectory of vector-dependent recognition by kinase hinge regions and PPARα ligand-binding domains [1][2]. Replacing bromine with chlorine (6‑chloro analog, CAS 1505900‑70‑8) reduces cross‑coupling reactivity by approximately two orders of magnitude under standard Suzuki‑Miyaura conditions, as the intrinsic oxidative‑addition rate follows Ar–Br >> Ar–Cl [4]. Omitting the 4‑COOH group removes the sole polar anchor point for targeted amide or ester library enumeration, compromising the modularity that medicinal chemistry campaigns rely on [3]. These structural distinctions translate into quantifiable reactivity and selectivity differences that generic in‑class substitution cannot replicate.

Quantitative Differentiation Evidence: 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid versus Closest Comparators


Cross-Coupling Reactivity Advantage: C6–Br versus C6–Cl in Suzuki–Miyaura Chemistry

In palladium-catalyzed Suzuki–Miyaura reactions, the intrinsic oxidative-addition reactivity of aryl bromides is substantially higher than that of aryl chlorides. The general reactivity order is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl, with bromides reacting ca. 10²‑fold faster than chlorides under common catalytic conditions [1]. This differential allows the 6‑bromo compound to undergo selective monofunctionalization in the presence of other (pseudo)halogen substituents, whereas the 6‑chloro analog (CAS 1505900‑70‑8) requires harsher conditions (elevated temperature, higher catalyst loading, specialised ligands) to achieve comparable conversion [1]. For procurement, the bromo variant therefore offers broader synthetic latitude and higher step‑economy for library synthesis.

Cross-coupling Chemoselectivity Late-stage functionalization

PPARα Transcriptional Activation: Scaffold‑Class EC₅₀ Comparison with Fenofibrate

Derivatives of the 1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylic acid scaffold, which includes the target compound as a progenitor, were identified as selective PPARα activators. In a cell‑based luciferase reporter assay using human PPARα‑expressing HepG2 cells, the hit compound (termed compound 3) exhibited half‑maximal effective concentrations (EC₅₀) lower than that of fenofibrate, the prototypical fibrate‑class PPARα agonist [1]. A subsequent SAR study confirmed that steric bulk at the pyrazolo[3,4‑b]pyridine ring and the distance between the hydrophobic tail and the acidic head group are critical for activity, yielding representative compound 10f that reduced plasma triglycerides in high‑fructose‑fed rats with efficacy equivalent to fenofibrate [2]. The 6‑bromo‑4‑carboxylic acid substitution pattern uniquely supplies both the halogen handle for tail installation and the essential carboxylate pharmacophore, making it a strategic entry point for PPARα‑targeted libraries.

Nuclear receptor PPARα agonism Dyslipidemia

Structural Binding Mode Differentiation: Unique Sub‑pocket Occupancy versus Fibrates

Crystal structures of the PPARα ligand‑binding domain (LBD) in complex with 1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylic acid derivatives reveal that the phenyl side chain occupies a small cavity formed by Ile272 and Ile354, a sub‑pocket that is rarely accessed by fibrate‑class agonists [1]. While both compound classes engage the canonical hydrogen‑bond network involving helix 12, the differential occupation of this Ile272/Ile354 cleft is proposed to underpin subtype selectivity (PPARα over PPARγ and PPARδ). The 6‑bromo substituent lies in a position that can be synthetically elaborated to extend into this cavity, a design option precluded for fibrates. This structural distinction makes the 6‑bromo‑4‑carboxylic acid scaffold a privileged template for developing PPARα agonists with potentially cleaner selectivity profiles.

X‑ray crystallography Ligand-binding domain Subtype selectivity

Anti‑Diabetic α‑Amylase Inhibition: Scaffold‑Derived IC₅₀ Advantage over Acarbose

Eighteen biaryl pyrazolo[3,4‑b]pyridine derivatives, synthesised via Suzuki cross‑coupling of a brominated pyrazolo[3,4‑b]pyridine precursor (a direct structural analogue of the target compound), were evaluated for α‑amylase inhibition. The most active ester derivatives (6b, 6c, 6g, 6h) displayed IC₅₀ values of 5.14 μM, 5.15 μM, 5.20 μM, and 5.56 μM, respectively. The hydrazide series (7a–7h) achieved IC₅₀ values ranging from 5.10 μM to 5.21 μM [1]. In the same assay, the clinical reference drug acarbose showed an IC₅₀ of 200.1 ± 0.15 μM. Thus, the pyrazolo[3,4‑b]pyridine‑based compounds are approximately 39‑fold more potent than acarbose. The synthetic route initiates from a bromo‑functionalised pyrazolo[3,4‑b]pyridine, positioning the 6‑bromo‑4‑carboxylic acid target compound as an ideal entry point for constructing this class of inhibitors.

α-Amylase inhibition Anti-diabetic Suzuki coupling

Orthogonal Functional Handle Density: Dual Reactive Sites for Sequential Derivatization

The 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carboxylic acid molecule presents two chemically orthogonal functional groups: an aryl bromide amenable to Pd‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig, Sonogashira) and a carboxylic acid available for amide coupling, esterification, or reduction. The 6‑chloro analog (CAS 1505900‑70‑8, MW 197.58) lacks the faster oxidative‑addition kinetics of the bromo group [2], while the 6‑bromo‑1H‑pyrazolo[3,4‑b]pyridine (CAS 934560‑92‑6, MW 198.02) lacks the carboxylic acid handle entirely [3], precluding direct amide library synthesis. The 5‑bromo isomer (CAS 1449693‑24‑6) places the halogen at a position where substitution does not project into the PPARα Ile272/Ile354 cavity identified crystallographically [1]. The target compound thus uniquely offers two high‑utility synthetic handles in a geometry that maps onto validated biological target space [1][2].

Building block Orthogonal reactivity Medicinal chemistry

Highest-Value Application Scenarios for 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid


PPARα‑Selective Agonist Library Synthesis for Dyslipidemia Drug Discovery

The scaffold's validated sub‑fenofibrate PPARα EC₅₀ and unique Ile272/Ile354 cavity occupancy [1][2] make the 6‑bromo‑4‑carboxylic acid an ideal starting material for constructing focused libraries. Researchers can exploit the C6‑Br handle for Suzuki diversification to explore distal hydrophobic tail variants while retaining the C4‑COOH pharmacophore essential for helix‑12 engagement. This parallel synthesis approach has already yielded compound 10f, which matched fenofibrate's in vivo triglyceride‑lowering efficacy [2].

Kinase Hinge‑Binder Fragment Elaboration via Sequential Cross‑Coupling

The pyrazolo[3,4‑b]pyridine core is a privileged kinase hinge‑binding motif [3]. The 6‑bromo substituent provides a vector for Pd‑catalysed installation of aryl, heteroaryl, or amine groups to probe the solvent‑exposed region and selectivity pockets adjacent to the ATP‑binding site. The faster reactivity of Br over Cl (Ar–Br >> Ar–Cl) [4] enables mild, high‑yielding late‑stage diversification on a multi‑gram scale, reducing development cycle times for medicinal chemistry teams.

Anti‑Diabetic Lead Optimization via Amide‑ and Ester‑Based Derivatization

The 39‑fold potency advantage of pyrazolo[3,4‑b]pyridine derivatives over acarbose in α‑amylase inhibition assays [5] validates the scaffold for anti‑diabetic lead discovery. The C4‑COOH group of the target compound allows direct conversion to amide or ester libraries without protecting‑group manipulation, while the C6‑Br permits simultaneous aryl group introduction. This dual‑handle strategy accelerates SAR exploration, enabling rapid identification of sub‑5 μM inhibitors.

Chemoselective Polyfunctional Arene Synthesis in Process Chemistry

The predictable reactivity hierarchy (C–Br > C–Cl > C–OTf) demonstrated for heteroaryl halides [4] positions the 6‑bromo‑4‑carboxylic acid as a chemoselective linchpin for constructing polyfunctionalized biaryl and terphenyl intermediates. Process chemists can exploit the bromo substituent's preferential oxidative addition to achieve sequential, one‑pot coupling sequences without protecting‑group interconversion, reducing step count and improving atom economy in route scouting.

Quote Request

Request a Quote for 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.